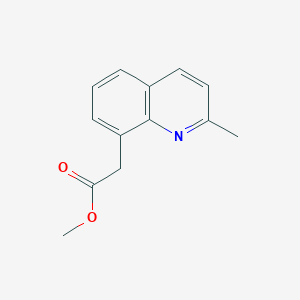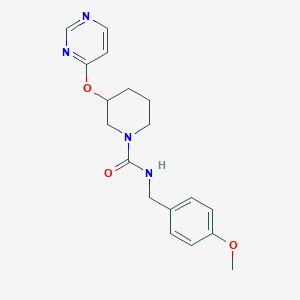![molecular formula C18H24N4O4 B2816972 N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 921498-07-9](/img/structure/B2816972.png)
N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound known for its complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves the cyclization of specific precursor compounds under controlled conditions.
Reaction conditions may include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or acetonitrile, maintained at temperatures ranging from 50°C to 150°C.
Industrial Production Methods:
Industrial synthesis often employs large-scale reactors with precise temperature and pressure controls to ensure high yield and purity.
Advanced purification techniques, such as column chromatography or crystallization, are utilized to isolate the target compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding ketone or carboxyl derivatives.
Reduction: : Reduction reactions, using reducing agents such as lithium aluminum hydride or sodium borohydride, can convert carbonyl groups into alcohols.
Substitution: : The compound can participate in nucleophilic substitution reactions, where substituents on the pyrido[2,3-d]pyrimidine ring are replaced by nucleophiles like halides, amines, or thiols.
Common Reagents and Conditions:
Typical reagents include strong acids or bases, metal catalysts, and solvents that promote specific reaction pathways.
Reaction conditions vary but generally involve controlled temperatures (0°C to 100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products Formed:
Oxidation typically yields ketones or carboxylates.
Reduction yields alcohols.
Substitution yields various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide has diverse applications across multiple fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: : Employed in the development of novel materials and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: : Includes enzymes, receptors, and nucleic acids.
Pathways Involved: : Depending on the application, it may inhibit or activate particular biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparaison Avec Des Composés Similaires
N-cyclopentyl-2-(1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : Lacks the propoxy group, which affects its physical and chemical properties.
N-cyclopentyl-2-(1-methyl-2,4-dioxo-6-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : The position of the propoxy group alters its reactivity and biological interactions.
N-cyclopentyl-2-(1,2,4-trioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : Contains an additional oxo group, influencing its stability and activity.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-3-10-26-13-8-9-19-16-15(13)17(24)22(18(25)21(16)2)11-14(23)20-12-6-4-5-7-12/h8-9,12H,3-7,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQANZYNMFCPDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2816895.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2816896.png)
![N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2816898.png)
![2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2816900.png)

![7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2816902.png)

![N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B2816906.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2816910.png)

